2-(Piperidinomethyl)thiazolo(3,2-a)benzimidazol-3(2H)-one
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Overview
Description
2-(Piperidinomethyl)thiazolo(3,2-a)benzimidazol-3(2H)-one is a heterocyclic compound that belongs to the thiazolo-benzimidazole family. This compound is known for its diverse pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidinomethyl)thiazolo(3,2-a)benzimidazol-3(2H)-one typically involves the reaction of 2-aminobenzimidazole with α-haloketones in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolo-benzimidazole core . The piperidinomethyl group is introduced via a nucleophilic substitution reaction using piperidine and formaldehyde under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidinomethyl)thiazolo(3,2-a)benzimidazol-3(2H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Piperidine, formaldehyde, hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted thiazolo-benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits significant biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer, anti-inflammatory, and immunomodulatory effects.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Piperidinomethyl)thiazolo(3,2-a)benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiazolo(3,2-a)benzimidazole: Shares the same core structure but lacks the piperidinomethyl group.
2-Substituted Thiazolo(3,2-a)benzimidazole Derivatives: Differ in the substituents attached to the core structure.
Uniqueness
2-(Piperidinomethyl)thiazolo(3,2-a)benzimidazol-3(2H)-one is unique due to its piperidinomethyl group, which enhances its pharmacological properties and allows for more diverse chemical modifications .
Properties
CAS No. |
22833-30-3 |
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Molecular Formula |
C15H17N3OS |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-(piperidin-1-ylmethyl)-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C15H17N3OS/c19-14-13(10-17-8-4-1-5-9-17)20-15-16-11-6-2-3-7-12(11)18(14)15/h2-3,6-7,13H,1,4-5,8-10H2 |
InChI Key |
VUZMOPRLIIHSQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2C(=O)N3C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
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